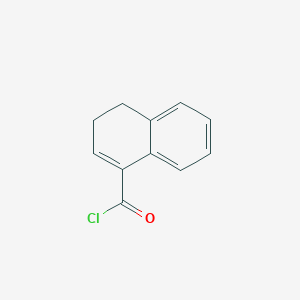
3,4-Dihydronaphthalene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydronaphthalene-1-carbonyl chloride is an organic compound that belongs to the class of dihydronaphthalenes. These compounds are characterized by a partially hydrogenated naphthalene ring, which imparts unique chemical properties. The carbonyl chloride functional group in this compound makes it a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydronaphthalene-1-carbonyl chloride typically involves the chlorination of 3,4-dihydronaphthalene-1-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl₂) as the chlorinating agent. The reaction proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydronaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 3,4-dihydronaphthalene-1-carboxaldehyde using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the compound can lead to the formation of 3,4-dihydronaphthalene-1-carboxylic acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Reduction: Reducing agent (LiAlH₄), solvent (ether), low temperature.
Oxidation: Oxidizing agent (potassium permanganate), solvent (water), elevated temperature.
Major Products Formed:
- Amides, esters, and thioesters from substitution reactions.
- 3,4-Dihydronaphthalene-1-carboxaldehyde from reduction.
- 3,4-Dihydronaphthalene-1-carboxylic acid from oxidation.
Scientific Research Applications
3,4-Dihydronaphthalene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of biologically active molecules that can act as enzyme inhibitors or receptor ligands.
Medicine: It is involved in the synthesis of potential drug candidates for the treatment of diseases such as cancer and cardiovascular disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,4-Dihydronaphthalene-1-carbonyl chloride is primarily related to its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
3,4-Dihydronaphthalene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3,4-Dihydronaphthalene-1-carboxaldehyde: Similar structure but with an aldehyde group instead of a carbonyl chloride group.
1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: A related compound with a chloro and aldehyde group.
Uniqueness: 3,4-Dihydronaphthalene-1-carbonyl chloride is unique due to its carbonyl chloride functional group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives with diverse applications .
Properties
CAS No. |
54470-97-2 |
|---|---|
Molecular Formula |
C11H9ClO |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
3,4-dihydronaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C11H9ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2 |
InChI Key |
VLJOZKYJLGAMNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















